2-Ethyl-5-fluoro-4-methoxybenzaldehyde
Description
2-Ethyl-5-fluoro-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring an ethyl group at position 2, a fluorine atom at position 5, and a methoxy group at position 4. This compound is characterized by its aromatic aldehyde core, with substituents influencing its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-7-5-10(13-2)9(11)4-8(7)6-12/h4-6H,3H2,1-2H3 |
InChI Key |
NYRZYVOMCMBAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C=O)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-bromo-3-fluoroanisole, followed by a series of reactions to introduce the ethyl group and the aldehyde functionality . Another approach utilizes a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate . This method is advantageous due to its efficiency and the ability to use strong nucleophilic organometallic reagents.
Chemical Reactions Analysis
2-Ethyl-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Ethyl-5-fluoro-4-methoxybenzaldehyde exhibit significant antimicrobial properties. For example, derivatives of benzaldehyde have shown efficacy against various strains of bacteria and fungi, suggesting that this compound may also possess similar bioactivity. Research into its interactions with biological systems is warranted to elucidate its pharmacological potential further .
Antitubercular Activity
The compound's structural characteristics may allow it to act as a lead molecule in the development of new antitubercular drugs. Compounds targeting the thioesterase activity of polyketide synthase Pks13, crucial for mycolic acid synthesis in Mycobacterium tuberculosis, have been explored. The unique substitution pattern of this compound could enhance its binding affinity and efficacy against drug-resistant strains of tuberculosis .
Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various fluorine-containing compounds, including:
- Fluorinated imidazoles : These compounds are valuable in medicinal chemistry due to their diverse biological activities.
- Polyhydroquinoline derivatives : Known for their potential as anti-cancer agents and other therapeutic uses .
Reaction Pathways
The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to optimize yield and purity. Common reagents used include hydrogen gas with palladium on carbon for reductions and potassium permanganate for oxidations .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of structurally related compounds to this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in developing new antimicrobial agents .
Case Study 2: Antitubercular Drug Development
Research focused on developing novel leads targeting Mycobacterium tuberculosis has shown that compounds with similar structural features to this compound exhibit promising in vitro bactericidal activity. These findings suggest that further exploration into this compound could yield effective treatments for tuberculosis, especially in drug-resistant cases .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to specific targets by forming strong hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Analysis
The compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:
2-Hydroxy-4-methoxybenzaldehyde
- Substituents : Hydroxyl (-OH) at position 2, methoxy (-OCH₃) at position 4.
- Key Differences: The absence of fluorine and ethyl groups reduces lipophilicity and steric bulk.
- Toxicological Data: No direct studies exist, but EFSA extrapolates toxicity based on structural similarities to hydroxy-/alkoxy-benzyl derivatives, suggesting moderate safety profiles for flavoring applications .
5-Fluoro-2-(4-methoxyphenyl acetylene)benzaldehyde
- Substituents : Acetylenic (-C≡C-) linkage to a 4-methoxyphenyl group at position 2, fluorine at position 5.
- Key Differences : The acetylene group introduces rigidity and conjugation, altering electronic properties (e.g., UV absorption) compared to the ethyl group. The methoxy group is part of a phenyl substituent rather than directly on the benzaldehyde ring.
- Applications : Likely used in organic synthesis for coupling reactions due to the acetylene’s reactivity.
Physicochemical and Functional Properties
A comparative analysis of key properties is summarized below:
*Estimated using fragment-based methods (e.g., Hansch approach).
Electronic and Steric Effects
- Fluorine Substituent : In both the target compound and 5-fluoro-2-(4-methoxyphenyl acetylene)benzaldehyde, fluorine’s electron-withdrawing nature polarizes the aromatic ring, enhancing aldehyde reactivity toward nucleophilic additions .
- Ethyl vs.
- Methoxy Positioning : In 2-hydroxy-4-methoxybenzaldehyde, the para-methoxy group stabilizes the ring via resonance, whereas in the target compound, the meta-methoxy group (position 4 relative to aldehyde) may alter electronic distribution and intermolecular interactions .
Biological Activity
2-Ethyl-5-fluoro-4-methoxybenzaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C11H13F O2
- Molecular Weight: 196.22 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)C1=C(C(=C(C=C1)OC)F)C=O
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Several studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against a range of bacterial strains, demonstrating notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and function, leading to cell lysis and death. This was evidenced by in vitro assays where the compound effectively inhibited growth and caused morphological changes in bacterial cells.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory conditions .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in MDPI evaluated the compound against multidrug-resistant strains of bacteria. The results demonstrated that this compound had a significant bactericidal effect, particularly against MRSA and E. coli, with MIC values comparable to existing antibiotics . -
Case Study on Anti-inflammatory Effects:
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a reduction in joint swelling and pain scores, correlating with decreased levels of inflammatory markers in serum samples .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell death.
- Cytokine Modulation: It appears to modulate signaling pathways related to inflammation, potentially through inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
